molecular formula C10H10N2 B180288 Isoquinolin-3-ylmethanamine CAS No. 132833-03-5

Isoquinolin-3-ylmethanamine

Cat. No. B180288
M. Wt: 158.2 g/mol
InChI Key: TXMHNJDESIWXIA-UHFFFAOYSA-N
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Description

Isoquinolin-3-ylmethanamine, with the CAS number 132833-03-5, is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 .


Molecular Structure Analysis

The InChI code for Isoquinolin-3-ylmethanamine is 1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

  • Chemical Synthesis

    • Isoquinolin-3-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It is used in the field of chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted.
  • Material Science

    • This compound might also find applications in the field of material science . The specific methods of application or experimental procedures would depend on the particular material being synthesized or studied.
  • Efficient Synthesis of Isoquinoline and Its Derivatives

    • Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The specific methods of application or experimental procedures would depend on the particular synthesis process being conducted .
  • Promising Drug Candidates and Dyes Industry

    • Due to their application in dyes industry, research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
  • Pharmaceuticals

    • Several pharmaceutical drugs use isoquinoline as their core structure, known as the isoquinoline scaffold . This is often due to the compound’s aromaticity, which can interact with various biological targets . One common example is the drug Papaverine, an opium alkaloid antispasmodic drug which is a non-selective phosphodiesterase inhibitor . Another well-known drug with an isoquinoline structure is Noscapine, used as an antitussive agent .
  • Catalyst-free Processes in Water

    • Isoquinolines are important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial and some other drugs . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention . One such method involves catalyst-free processes in water .
  • Chiral Isoquinoline Derivatives and Isoquinolinium Salts

    • As promising drug candidates and due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
  • Anti-tumor, Antimicrobial, Antimalarial, and Anti-inflammatory Activities

    • Isoquinoline is a versatile organic compound with a range of applications in various fields. Its unique chemical structure makes it an essential part of several pharmaceutical drugs, with potential antitumor, antimicrobial, antimalarial, and anti-inflammatory activities .

Safety And Hazards

When handling Isoquinolin-3-ylmethanamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

isoquinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHNJDESIWXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565142
Record name 1-(Isoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-3-ylmethanamine

CAS RN

132833-03-5
Record name 1-(Isoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Sheikholeslami-Farahani… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… The preparation of pyrazinoquinazoline derivatives are performed in high yields by four component reactions of isoquinolin-3-ylmethanamine, α-haloketones, activated acetylenic …
Number of citations: 3 www.tandfonline.com
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org

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